molecular formula C12H15ClF2N2O B6461036 4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride CAS No. 2549021-30-7

4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride

Cat. No. B6461036
CAS RN: 2549021-30-7
M. Wt: 276.71 g/mol
InChI Key: ILJVGCYSJZXLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride (4-AMPD-HCl) is a novel synthetic compound with a wide range of applications in scientific research. It belongs to a class of compounds known as pyrrolidinones, which have been used in a variety of research fields. 4-AMPD-HCl is a white powder that is soluble in water and has a molecular weight of 284.82 g/mol. It has been used in studies related to biochemistry, physiology, pharmacology, and toxicology.

Scientific Research Applications

4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of drugs, as well as to assess the effects of environmental toxins. It has also been used to study the mechanisms of action of drugs and toxins, and to assess the safety and efficacy of new drugs. Additionally, 4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride has been used to study the pharmacokinetics of drugs, as well as to study the pharmacodynamics of drugs.

Mechanism of Action

4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride is a reversible inhibitor of monoamine oxidase (MAO) type A and type B. MAO is an enzyme that is responsible for the breakdown of neurotransmitters, such as serotonin and dopamine. By inhibiting MAO, 4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride increases the levels of these neurotransmitters, which can have a variety of effects on the body, including increased alertness and improved mood.
Biochemical and Physiological Effects
4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This can lead to increased alertness, improved mood, and improved cognitive function. Additionally, 4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride has been shown to increase the levels of endocannabinoids, which can lead to increased appetite, improved sleep, and reduced pain.

Advantages and Limitations for Lab Experiments

The use of 4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride in laboratory experiments has a number of advantages. It is a simple and cost-effective compound to synthesize, and it has a wide range of applications in scientific research. Additionally, it is highly soluble in water, making it easy to use in experiments.
However, there are some limitations to the use of 4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride in laboratory experiments. It is a relatively new compound, and there is still much to be learned about its effects and mechanisms of action. Additionally, it is a potent inhibitor of MAO, and caution should be taken when using it in experiments.

Future Directions

There are a number of potential future directions for research on 4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride. Further research could be done to better understand its biochemical and physiological effects, as well as its mechanism of action. Additionally, research could be done to assess its safety and efficacy in a variety of applications, such as in the treatment of depression and anxiety. Additionally, further research could be done to assess its potential as a therapeutic agent for a variety of neurological disorders. Finally, research could be done to explore its potential as a diagnostic tool in a variety of medical applications.

Synthesis Methods

4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride can be synthesized using a two-step reaction process. First, 4-amino-1-(3,5-difluorophenyl)methylpyrrolidin-2-one (4-AMPD) is synthesized from 3,5-difluorobenzaldehyde and ethyl 4-aminobutyrate. Then, 4-AMPD is reacted with hydrochloric acid to form 4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride. This process is simple, cost-effective, and efficient, making it a popular choice for synthesizing 4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride.

properties

IUPAC Name

4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O.ClH/c13-10-1-8(2-11(14)4-10)6-16-7-9(5-15)3-12(16)17;/h1-2,4,9H,3,5-7,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJVGCYSJZXLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=CC(=C2)F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride

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